4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a fluorophenyl group and a methoxyphenoxymethyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate halides.
Substitution Reactions:
Ether Formation: The methoxyphenoxymethyl group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. Its structural features may allow it to interact with specific enzymes or receptors, making it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, and this compound could be a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the fluorophenyl and methoxyphenoxymethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-bromophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-methylphenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, potentially enhancing its biological activity and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-21-11-6-8-12(9-7-11)22-10-15-18-19-16(23)20(15)14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUABAULUGLAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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